molecular formula C9H11NO3 B070489 2-(2-Methoxyphenoxy)acetamide CAS No. 183427-87-4

2-(2-Methoxyphenoxy)acetamide

Cat. No.: B070489
CAS No.: 183427-87-4
M. Wt: 181.19 g/mol
InChI Key: SWSQFEAWQBOBAI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, primarily serving as a key synthetic intermediate and a potential pharmacophore. Its core structure, featuring a phenoxyacetamide moiety with an ortho-methoxy substituent, is commonly investigated for its potential biological activity, particularly in the modulation of adrenergic receptors. Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules, including libraries of compounds for high-throughput screening against various therapeutic targets. Its mechanism of action is often explored in the context of receptor binding studies, where it may act as a ligand or a precursor to ligands that interact with G-protein coupled receptors (GPCRs). The ortho-methoxy group is a critical structural feature that can influence the molecule's conformation, binding affinity, and metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies. This acetamide derivative is offered as a high-purity material to ensure reliability and reproducibility in synthetic workflows and biological assays, supporting advancements in drug discovery and development.

Properties

IUPAC Name

2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSQFEAWQBOBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352331
Record name 2-(2-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183427-87-4
Record name 2-(2-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Guaiacol and 2-Methyloxazoline Condensation

The most industrially viable method involves reacting guaiacol (2-methoxyphenol) with 2-methyloxazoline under thermal conditions. As detailed in EP1506156A1, this single-step protocol achieves 76% yield through nucleophilic ring-opening of the oxazoline:

Reaction Mechanism:

  • Nucleophilic attack : The phenolic oxygen of guaiacol attacks the electrophilic carbon in 2-methyloxazoline, breaking the oxazoline ring.

  • Acetamide formation : The intermediate undergoes rearrangement to form N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide.

Optimized Conditions:

  • Temperature: 160°C (20 hours)

  • Solvent: Solvent-free or high-boiling solvents (e.g., diphenyl ether)

  • Molar ratio: 1:1 guaiacol to 2-methyloxazoline

  • Workup: Precipitation in water followed by filtration.

Table 1: Comparative Yields in Alkylation Reactions

Starting MaterialsTemperature (°C)Time (h)Yield (%)Purity (%)Source
Guaiacol + 2-methyloxazoline1602076>98
Guaethol + 2-methyloxazoline1602072>97
2-Methoxyphenol + chloroacetonitrile80485892

Hydrolysis of Acetamide Intermediates

Acid-Catalyzed Hydrolysis to Ethylamine Derivatives

The acetamide intermediate undergoes hydrolysis to yield 2-(2-methoxyphenoxy)ethylamine, a precursor for further functionalization. Hydrochloric acid (5N) under reflux provides optimal cleavage without ether bond degradation:

Procedure:

  • Reagent : 400 ml HCl (5N) per 1 mol acetamide

  • Duration : 4-hour reflux

  • Neutralization : Adjust to pH 8–9 with 30% NaOH

  • Extraction : Toluene isolation followed by vacuum distillation.

Table 2: Hydrolysis Efficiency Under Varied Conditions

Acid CatalystConcentrationTemperature (°C)Yield (%)Byproducts
HCl5N11074.8<1% diethylamine
H2SO43N10068.23% sulfonated
H3PO44N12063.5Phosphate salts

Alternative Synthetic Routes and Limitations

Multi-Step Alkylation-Ammonolysis Sequences

Older methods described in ChemicalBook involve:

  • Alkylation : 2-methoxyphenol with sodium alkoxide in alcohol.

  • Ammonolysis : Reaction with ammonia to form the acetamide.

Challenges:

  • Low yields (reported <60%) due to competing O- vs. N-alkylation.

  • Requires toxic solvents (e.g., liquid ammonia) and pressurized systems.

Industrial-Scale Process Optimization

Solvent-Free Operation

Eliminating solvents reduces production costs by 30–40% and simplifies waste management. The patent emphasizes that guaiacol and 2-methyloxazoline form a homogeneous melt at 130–200°C, enabling direct reaction without dilution.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

  • Formation of Methoxyphenoxy Intermediate : Reaction of 2-methoxyphenol with a halogenated compound under basic conditions.
  • Coupling Reaction : Acylation of the methoxyphenoxy intermediate with an appropriate amine or similar reactant.

Chemistry

  • Building Block : Used in the synthesis of more complex organic molecules, particularly those involving aromatic compounds.
  • Ligand in Coordination Chemistry : Acts as a ligand for metal complexes, facilitating studies in coordination chemistry.

Biology

  • Antimicrobial Activity : Studies indicate that derivatives of 2-(2-methoxyphenoxy)acetamide exhibit significant antimicrobial properties against various bacterial strains, including Xanthomonas axonopodis and Xanthomonas oryzae .
  • Anticancer Potential : Investigated for its potential to inhibit cancer cell proliferation through specific molecular interactions.

Medicine

  • Drug Discovery : Explored as a lead compound for developing new therapeutic agents due to its biological activity.
  • Pharmacological Studies : Research includes evaluating its efficacy and mechanisms of action against targeted diseases.

Industry

  • Material Development : Used as an intermediate in the synthesis of specialty chemicals and materials for industrial applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that a derivative of this compound showed excellent inhibitory activity against Xanthomonas species, with effective concentrations lower than traditional fungicides .
  • Biological Activity Profiling : Research has indicated that compounds derived from this compound possess unique interactions with biological systems, making them candidates for further exploration in drug development .
  • Pharmacological Applications : Investigations into the pharmacological properties have highlighted its potential as a therapeutic agent, particularly in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have antidepressant effects .

Comparison with Similar Compounds

Table 2: Receptor-Targeting Analogues

Compound Name Target Receptor Key Structural Features Activity Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide FPR2 Pyridazinone + 4-methoxybenzyl Potent FPR2 agonist (calcium mobilization)
2-(4-(Benzo[d]thiazol-2-yl)-2-methoxyphenoxy)-N-alkylacetamide Multitarget (e.g., cholinesterase) Benzo[d]thiazol + tacrine hybrid Potential Alzheimer’s therapeutics
  • FPR2 Agonists: Pyridazinone derivatives with 4-methoxybenzyl groups show receptor specificity, whereas this compound lacks direct FPR2 activity, highlighting the role of pyridazinone cores in receptor engagement .
  • Multitarget Hybrids: Benzo[d]thiazol-2-yl hybrids () combine cholinesterase inhibition with antioxidant properties, a feature absent in the parent compound .

Biological Activity

2-(2-Methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a phenoxyacetamide structure. This configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives of phenoxyacetamides, including this compound, exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various cancer cell lines. A study highlighted that certain substituted phenoxyacetamides showed significant cytotoxic effects against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cells, suggesting that modifications in the phenyl ring can enhance anticancer activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The inhibition of COX-2 has been associated with reduced inflammation and pain, making these compounds candidates for anti-inflammatory therapies .

3. Antidiabetic Properties

Recent studies have also investigated the antidiabetic effects of compounds related to this compound. These compounds were shown to inhibit α-glucosidase activity, an important target for managing postprandial blood glucose levels. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly influenced inhibitory potency, with certain derivatives displaying IC50 values as low as 26 µM .

The biological activities of this compound are believed to arise from its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to enzymes like α-glucosidase and COX-2, leading to decreased enzymatic activity and subsequent biological effects.
  • Cellular Pathway Modulation : Research suggests that this compound may modulate signaling pathways involved in cell proliferation and inflammation, potentially through the inhibition of NF-κB signaling .

Case Studies

StudyFindings
Anticancer Study Evaluated the cytotoxicity of phenoxyacetamides against MCF-7 cells; showed significant growth inhibition with specific substitutions enhancing activity .
Anti-inflammatory Assessment Demonstrated COX-2 inhibition in vitro; compounds reduced inflammatory markers in animal models .
Diabetes Management Research Investigated α-glucosidase inhibition; identified key structural features responsible for enhanced potency .

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxyphenoxy)acetamide and its derivatives?

A typical synthesis involves nucleophilic substitution under mild conditions. For example, 2-chloroacetamide reacts with substituted phenols (e.g., 2-methoxyphenol) in the presence of a weak base like K₂CO₃ in acetonitrile, stirred at room temperature for 24 hours. The reaction is monitored by TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure . Derivatives can be synthesized by modifying the phenol substituents or introducing functional groups (e.g., thiazolidinedione moieties) via multi-step reactions under conventional conditions .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions.
  • FTIR for identifying functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Single-crystal XRD for resolving stereochemistry and crystal packing .
  • LC-HRMS/MS for high-resolution mass confirmation, particularly useful for distinguishing isomers .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance hypoglycemic activity?

Structure-activity relationship (SAR) studies suggest introducing electron-withdrawing groups (e.g., nitro, dioxothiazolidinone) at the para position of the phenoxy ring. For example, derivatives with a 2,4-dioxothiazolidin-5-ylidene methyl group at the 4-position of the methoxyphenoxy moiety demonstrated significant hypoglycemic effects in murine models. Activity is optimized by balancing lipophilicity and hydrogen-bonding capacity to improve target binding (e.g., PPARγ modulation) .

Q. What strategies resolve structural ambiguities in isomeric forms of substituted phenoxy acetamides?

Misassignment of isomers (e.g., ortho vs. meta substitution) can occur during synthesis. To resolve this:

  • Use LC-HRMS/MS to compare fragmentation patterns with reference standards.
  • Analyze ¹H-NMR coupling constants and NOE effects to differentiate substituent positions. For instance, a follow-up study corrected an earlier misassignment of 2-(3-hydroxyphenyl)acetamide to the ortho-isomer using these techniques .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Solvent selection : Acetonitrile is preferred for its polarity and miscibility with phenolic substrates.
  • Base choice : K₂CO₃ provides mild basicity, minimizing side reactions like hydrolysis.
  • Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) improve esterification yields in derivative synthesis .
  • Purification : Recrystallization or column chromatography ensures high purity (>97%), critical for pharmacological studies .

Q. What methodologies are used to evaluate the toxicity of this compound derivatives in preclinical models?

  • In vivo toxicity : Administer derivatives to Wistar albino mice at varying doses (e.g., 50–200 mg/kg) and monitor organ weight changes, serum biomarkers (ALT, AST, creatinine), and histopathology of liver/kidney tissues .
  • In vitro cytotoxicity : Use MTT assays on cell lines (e.g., HepG2) to assess IC₅₀ values and selectivity indices .

Q. How does the methoxyphenoxy moiety influence the pharmacokinetic properties of acetamide derivatives?

The methoxy group enhances metabolic stability by reducing oxidative metabolism in the liver. However, its position (ortho vs. para) affects solubility: ortho-substituted derivatives exhibit lower logP values, improving aqueous solubility but potentially reducing blood-brain barrier penetration. These properties are validated via HPLC-based solubility assays and PAMPA permeability studies .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in spectroscopic data for this compound analogs?

  • Cross-validate techniques : Combine NMR, HRMS, and IR data to confirm assignments. For example, a 2015 study initially misidentified a meta-isomer due to incomplete NMR analysis, which was later corrected using 2D-NMR (COSY, HSQC) .
  • Reference standards : Synthesize and compare with authentic samples (e.g., USP/EP standards) to rule out impurities .

Tables for Key Data

Derivative Modification Biological Activity Reference
2-(4-dioxothiazolidin-5-ylidenemethyl)Thiazolidinedione group at 4-positionHypoglycemic (50% glucose reduction)
N-(2-methoxyethyl)acetamideMethoxyethyl side chainImproved solubility (logP = 1.2)
Ranolazine analogPiperazine-propyl substitutionAnti-ischemic (IC₅₀ = 6 μM)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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